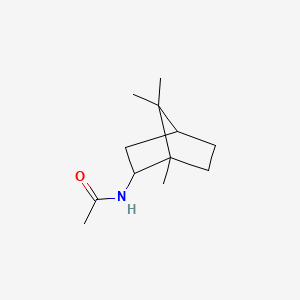
5-acetyl-2-amino-4-(3-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-acetyl-2-amino-4-(3-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile is a complex organic compound that belongs to the pyran family This compound is characterized by its unique structure, which includes an acetyl group, an amino group, a methoxyphenyl group, and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-2-amino-4-(3-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method involves the reaction of 1H-indole-3-carbaldehyde with malononitrile and ethyl 3-oxobutanoate . This reaction is carried out under specific conditions that favor the formation of the desired pyran derivative.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5-acetyl-2-amino-4-(3-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group into other functional groups such as amines.
Substitution: The amino and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyran derivatives, while reduction can produce amine-containing compounds.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Medicine: The compound’s unique structure could be explored for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 5-acetyl-2-amino-4-(3-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile exerts its effects is not well-documented. its molecular structure suggests that it may interact with specific molecular targets and pathways, potentially influencing biological processes. Further research is needed to elucidate its exact mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyran derivatives such as 5-acetyl-2-amino-4-(1H-indol-3-yl)-4H-pyran-3-carbonitrile . These compounds share structural similarities but differ in their substituent groups, which can influence their chemical and biological properties.
Propriétés
Numéro CAS |
302904-17-2 |
|---|---|
Formule moléculaire |
C16H16N2O3 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
5-acetyl-2-amino-4-(3-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C16H16N2O3/c1-9(19)14-10(2)21-16(18)13(8-17)15(14)11-5-4-6-12(7-11)20-3/h4-7,15H,18H2,1-3H3 |
Clé InChI |
NYIWEBXGMYQPJT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(O1)N)C#N)C2=CC(=CC=C2)OC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![DI(Tert-butyl) 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11974703.png)
![3-(5-bromothiophen-2-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11974707.png)

![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974728.png)

![2-(2-Naphthyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11974731.png)

![5-(4-Chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B11974738.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B11974749.png)
![4-{[(E)-(2,4-Dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11974754.png)

![5-(2-bromophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11974774.png)
![[9-Chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone](/img/structure/B11974775.png)
